Ebelactone a

Descripción general

Descripción

Ebelactone A is a β-lactone enzyme inhibitor that was first isolated from a cultured strain of soil actinomycetes . It has the inhibitory effect on Esterases (IC50 is 0.56 μg/mL), Pancreatic lipase (IC50 is 0.003 μg/mL) and Cutinase on fungal cells .

Synthesis Analysis

A highly stereoselective total synthesis of Ebelactone A, a β‐lactam inhibitor of several therapeutically important enzymes, is described . The synthesis features the use of a Hoppe homoaldol reaction and a Cu (I)-mediated 1,2-metallate rearrangement of a metallated enol carbamate as key fragment linkage reactions .Chemical Reactions Analysis

Ebelactone A is a potent inactivator of homoserine transacetylase from Haemophilus influenzae .Physical And Chemical Properties Analysis

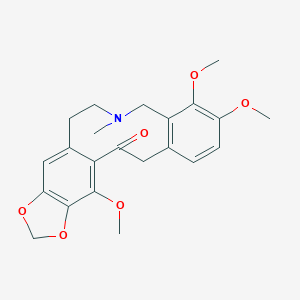

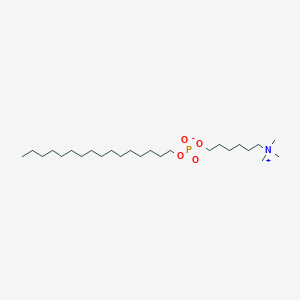

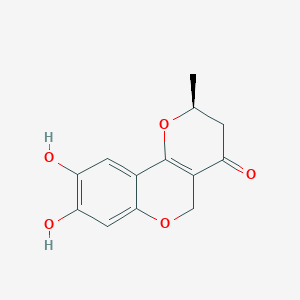

Ebelactone A is a colorless powder with a molecular formula of C20H34O4 and a molecular weight of 338.48 . It is soluble in Ethanol .Aplicaciones Científicas De Investigación

Biosynthesis

Ebelactone A is a polyketide β-lactone . The biosynthesis of ebelactone A involves a thioesterase-independent cyclization to give a polyketide β-lactone . The β-lactone ring formation occurs by attack of a β-hydroxy group onto the carbonyl moiety of an acyclic precursor . This process is modeled by the chemical cyclization of the NAC thioester .

Esterase Inhibitor

Ebelactone A is known to be a potent esterase inhibitor . Esterases are enzymes that split esters into an acid and an alcohol in a chemical reaction with water, and inhibiting these can have various applications in biological and medical research .

Homoserine Transacetylase Inhibitor

Ebelactone A has been found to inactivate homoserine transacetylase (HTA), an enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of homoserine . This is the first committed step in the biosynthesis of methionine (Met) from aspartic acid in many fungi, Gram-positive and some Gram-negative bacteria . HTA is absent in higher eukaryotes and is important for microorganism growth in Met-poor environments, such as blood serum, making HTA an attractive target for new antimicrobial agents .

Antimicrobial Agents

Due to its ability to inactivate HTA, ebelactone A and its synthetic analogs have potential as new antimicrobial agents . The absence of the Asp pathway in mammals, which HTA is a part of, makes it an attractive target for antimicrobial drug discovery .

Synthesis

The synthesis of ebelactone A involves the use of a Hoppe homoaldol reaction and a Cu (I)-mediated 1,2-metallate rearrangement of a metallated enol carbamate as key fragment linkage reactions .

Lipase Inhibitor

Ebelactones, including ebelactone A, are known inhibitors of lipases . Lipases are enzymes that break down fats, and inhibiting these can have various applications, particularly in the treatment of conditions like obesity .

Mecanismo De Acción

Target of Action

Ebelactone A is known to inhibit several enzymes, including esterases, lipases, cutinases, homoserine transacetylase, and cathepsin A . These enzymes play crucial roles in various biological processes, such as lipid metabolism and protein degradation. By inhibiting these enzymes, Ebelactone A can modulate these processes and exert its biological effects .

Mode of Action

The exact mode of action of Ebelactone A remains partially elusive. It is believed to operate through the modulation of enzymes and proteins . Particularly, Ebelactone A hinders the activity of cyclooxygenase-2 (COX-2), while activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor .

Biochemical Pathways

Ebelactone A affects several biochemical pathways due to its wide range of enzyme targets. For instance, by inhibiting esterases and lipases, it can impact lipid metabolism. Additionally, by inhibiting homoserine transacetylase, it can affect the biosynthesis of methionine, an essential amino acid . Furthermore, by modulating the mTOR pathway, it can influence cell growth and proliferation .

Result of Action

The molecular and cellular effects of Ebelactone A’s action are diverse due to its broad range of targets. For example, by inhibiting esterases and lipases, it can alter lipid metabolism at the molecular level, potentially leading to changes in cell function and structure . By modulating the mTOR pathway, it can influence cell growth and proliferation .

Direcciones Futuras

Propiedades

IUPAC Name |

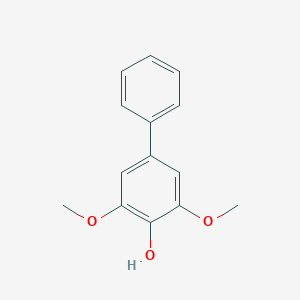

4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-8-12(3)17(21)15(6)18(22)13(4)9-11(2)10-14(5)19-16(7)20(23)24-19/h9,12-17,19,21H,8,10H2,1-7H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOISDAHQBUYEAF-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)C(=O)C(C)C=C(C)CC(C)C1C(C(=O)O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(C(C)C(=O)C(C)/C=C(\C)/CC(C)C1C(C(=O)O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]-3-methyloxetan-2-one | |

CAS RN |

76808-16-7 | |

| Record name | ebelactone a | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Ebelactone A?

A1: Ebelactone A is characterized by the molecular formula C20H34O4 and possesses a molecular weight of 338.48 g/mol. [, ]

Q2: What spectroscopic data is available for Ebelactone A?

A2: The structure of Ebelactone A has been elucidated through various spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques provide valuable information about the connectivity and arrangement of atoms within the molecule, confirming its identity and purity. []

Q3: What is the primary biological target of Ebelactone A?

A3: Ebelactone A is recognized as a potent inhibitor of lipases, enzymes responsible for the hydrolysis of fats (lipids). [, , , , ]

Q4: How does Ebelactone A interact with its target lipase?

A4: While the specific binding interactions haven't been fully elucidated, Ebelactone A, being a β-lactone, likely interacts with the active site serine residue of lipases, forming a stable acyl-enzyme intermediate. This covalent modification effectively blocks the enzyme's catalytic activity. [, ]

Q5: What are the downstream effects of Ebelactone A inhibiting lipases?

A5: Inhibition of lipases by Ebelactone A can have several downstream effects, particularly in biological contexts where lipase activity is crucial:

- Reduced fat absorption: Ebelactone A effectively inhibits intestinal fat absorption by targeting pancreatic lipase, the key enzyme for dietary triglyceride breakdown. []

- Impact on fungal pathogenicity: Ebelactone A can disrupt the infection process of certain plant pathogenic fungi by inhibiting their secreted lipases, which are essential for penetrating the host cuticle. [, , ]

- Modulation of cellular signaling: By inhibiting specific cellular lipases, Ebelactone A can potentially influence cellular signaling pathways involving lipid mediators. For instance, it has been shown to inhibit prenylated methylated protein methyl esterase, an enzyme involved in the post-translational modification of signaling proteins. []

Q6: How do structural modifications of Ebelactone A influence its activity?

A6: While the provided research primarily focuses on Ebelactone A, comparative studies with other β-lactone inhibitors like belactins suggest that structural modifications can significantly impact target selectivity. For example, belactins exhibit a higher specificity towards carboxypeptidase Y compared to Ebelactone A, indicating the influence of substituents on the β-lactone ring. []

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of Ebelactone A?

A7: The current literature primarily focuses on the in vitro activity and limited in vivo studies of Ebelactone A, with minimal information available on its ADME profile. Further investigations are needed to comprehensively understand its pharmacokinetic properties.

Q8: What in vitro assays have been used to study the activity of Ebelactone A?

A8: Several in vitro assays have been employed to investigate the inhibitory activity of Ebelactone A, including:

- Enzyme assays: Direct measurement of lipase activity in the presence of Ebelactone A, utilizing various substrates like p-nitrophenyl esters or fluorescently labeled lipids. [, , ]

- Cell-based assays: Assessing the impact of Ebelactone A on cellular processes that rely on lipase activity, such as fat absorption or fungal infection. [, , , ]

Q9: Have there been any in vivo studies investigating the effects of Ebelactone A?

A9: Limited in vivo studies have been conducted with Ebelactone A, primarily in rodent models, demonstrating its ability to reduce intestinal fat absorption and influence blood lipid levels. Further research is needed to fully explore its therapeutic potential. [, ]

Q10: Is there any information available regarding the toxicity profile of Ebelactone A?

A10: The toxicological profile of Ebelactone A requires further investigation. While some studies suggest potential therapeutic applications, comprehensive safety assessments are crucial before considering its use in humans.

Q11: What are the potential therapeutic applications of Ebelactone A?

A11: Based on its known mechanism of action, Ebelactone A holds promise for applications such as:

- Obesity and metabolic disorders: Its ability to inhibit intestinal fat absorption makes it a potential candidate for managing obesity and related metabolic conditions. [, ]

- Antifungal agents: Ebelactone A's ability to disrupt the infection process of certain plant pathogenic fungi suggests its potential as a novel antifungal agent. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)

![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)